

An In-depth Technical Guide to 6-Methoxyisatin: Physicochemical Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *6-Methoxyindoline-2,3-dione*

Cat. No.: *B184210*

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This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-methoxyisatin (CAS No: 52351-75-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with practical insights to facilitate a deeper understanding and utilization of this versatile heterocyclic compound.

Introduction to 6-Methoxyisatin: A Key Synthetic Intermediate

6-Methoxyisatin, also known as 6-methoxy-1H-indole-2,3-dione, is a derivative of isatin, a privileged scaffold in medicinal chemistry.^[1] The presence of a methoxy group at the 6-position of the indole ring significantly influences its electronic properties and biological activity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antiviral agents.^{[2][3][4]} This guide will delve into the core characteristics of 6-methoxyisatin, providing a foundation for its application in synthetic and medicinal chemistry.

Physicochemical Properties

The physical properties of 6-methoxyisatin are critical for its handling, storage, and application in various chemical reactions.

General Properties

A summary of the key identifiers and physical properties of 6-methoxyisatin is presented in Table 1.

Property	Value	References
CAS Number	52351-75-4	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₇ NO ₃	[6] [7]
Molecular Weight	177.16 g/mol	[6] [7]
IUPAC Name	6-methoxy-1H-indole-2,3-dione	[6]
Synonyms	6-Methoxyindolin-2,3-dione, 6-Methoxyindole-2,3-dione	[5] [7]
Appearance	Light yellow to orange powder/crystals	[7] [8]
Melting Point	229-233 °C	[7] [8]
Storage	Room temperature, in a dark, inert atmosphere	[8]

Solubility Profile

While quantitative solubility data for 6-methoxyisatin is not extensively documented, its solubility can be inferred from its structure and the known properties of isatin.[\[9\]](#) It is expected to be sparingly soluble in water and more soluble in polar organic solvents.

- Predicted Solubility:
 - Poorly Soluble: Water, Hexane
 - Slightly Soluble: Ethanol, Methanol
 - Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Chloroform

The choice of solvent is crucial for reactions and purification. For instance, in synthesis, a solvent that allows for the dissolution of reactants at elevated temperatures but promotes crystallization upon cooling is ideal for purification.[10][11]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-methoxyisatin. While a comprehensive set of experimentally-derived spectra for 6-methoxyisatin is not readily available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 6-methoxyisatin is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton.

- Aromatic Protons (Ar-H): Signals are expected in the downfield region (δ 6.5-7.5 ppm). The substitution pattern on the aromatic ring will lead to a specific splitting pattern.
- Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.0 ppm, integrating to three protons.[8]
- Amide Proton (N-H): A broad singlet is expected in the far downfield region (δ 10.0-11.0 ppm), the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region (δ 158-185 ppm).
- Aromatic Carbons (Ar-C): Signals for the aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the methoxy group will be significantly shielded.
- Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxyisatin will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Expected Intensity
3200-3400	N-H Stretch (amide)	Medium, Broad
3000-3100	Aromatic C-H Stretch	Medium
2850-2950	Aliphatic C-H Stretch (-OCH ₃)	Medium
1720-1760	C=O Stretch (ketone & amide)	Strong, Sharp
1600-1620	C=C Stretch (aromatic)	Medium
1200-1300	C-O Stretch (aryl ether)	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-methoxyisatin.

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the diketone system and the loss of a methyl radical (•CH₃) from the methoxy group.[12][13]

Synthesis and Reactivity

6-Methoxyisatin is typically synthesized from p-anisidine through well-established methods for isatin synthesis. Its reactivity is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N-H group.

Synthetic Routes

The two most common methods for the synthesis of isatin and its derivatives are the Sandmeyer and Stolle syntheses.[14][15][16]

This method involves the reaction of an aniline (in this case, p-anisidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[17][18][19]

Experimental Protocol: Sandmeyer Synthesis of 6-Methoxyisatin (Generalized)

- Formation of Isonitroso-p-methoxyacetanilide:
 - Dissolve p-anisidine in a solution of hydrochloric acid and water.
 - Add a solution of hydroxylamine hydrochloride and chloral hydrate in water.
 - Heat the mixture to induce the formation of the isonitrosoacetanilide, which precipitates upon cooling.
 - Filter and wash the precipitate with cold water.
- Cyclization to 6-Methoxyisatin:
 - Carefully add the dried isonitroso-p-methoxyacetanilide to concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).
 - After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 6-methoxyisatin.
 - Filter, wash with water until the filtrate is neutral, and dry the product.

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form an N-oxalyl chloride derivative, which is then cyclized using a Lewis acid catalyst.[7][15]

Experimental Protocol: Stolle Synthesis of 6-Methoxyisatin (Generalized)

- Formation of 4-Methoxy-N-oxalylanilinoyl chloride:
 - Dissolve p-anisidine in a dry, inert solvent (e.g., diethyl ether, dichloromethane).
 - Add oxalyl chloride dropwise at a low temperature (e.g., 0 °C).

- Allow the reaction to proceed to completion, forming the intermediate anilinoyl chloride.
- Intramolecular Friedel-Crafts Acylation:
 - Add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) to the reaction mixture.
 - Heat the mixture to effect cyclization.
 - Quench the reaction with ice-water and extract the product with an organic solvent.
 - Wash the organic layer, dry, and evaporate the solvent to obtain crude 6-methoxyisatin.

Purification

Crude 6-methoxyisatin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[\[1\]](#)[\[11\]](#)[\[20\]](#)[\[21\]](#) The choice of solvent will depend on the impurities present.

Experimental Protocol: Recrystallization of 6-Methoxyisatin

- Dissolve the crude 6-methoxyisatin in a minimum amount of hot solvent (e.g., ethanol).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.

Chemical Reactivity

The isatin scaffold is a versatile platform for a variety of chemical transformations.[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- N-Substitution: The N-H proton is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce substituents at the N1 position.

- **C3-Carbonyl Reactions:** The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. It is also the site for condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.
- **Electrophilic Aromatic Substitution:** The benzene ring of 6-methoxyisatin can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is an activating, ortho-, para-directing group, while the fused lactam ring is deactivating.

Biological and Pharmacological Relevance

Isatin and its derivatives have been extensively studied for their wide range of biological activities.^{[3][4][25][26][27]} The introduction of a methoxy group can modulate these activities.

Anticancer Activity

Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.^{[4][26][28][29]} While specific studies on 6-methoxyisatin are limited, its structural similarity to other bioactive isatins suggests it is a promising candidate for the development of new anticancer agents.

Antiviral Activity

The isatin scaffold has been a source of antiviral compounds.^{[3][25][30][31]} For example, methisazone, an isatin thiosemicarbazone derivative, was one of the first synthetic antiviral drugs. The development of new isatin derivatives, including those with a 6-methoxy substitution, continues to be an active area of research for the discovery of novel antiviral agents.

Conclusion

6-Methoxyisatin is a valuable heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, and biological relevance. As research in this area continues, a deeper understanding of the specific properties and activities of 6-

methoxyisatin will undoubtedly lead to the development of new and innovative applications in drug discovery and materials science.

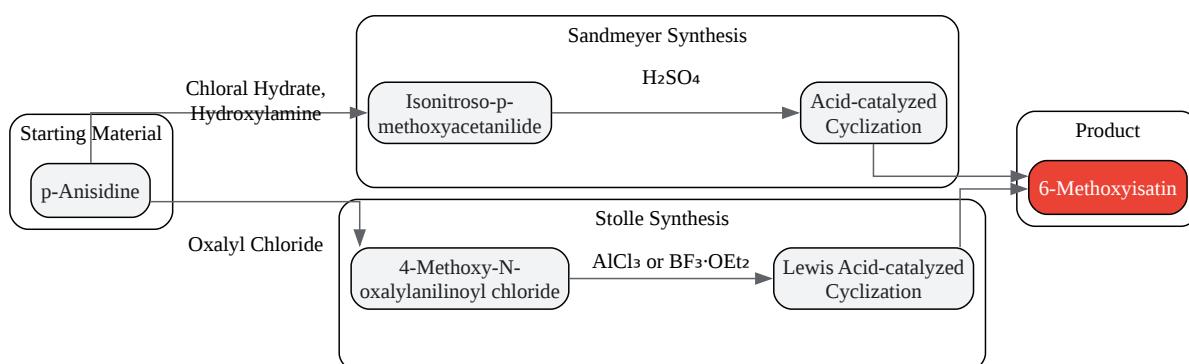
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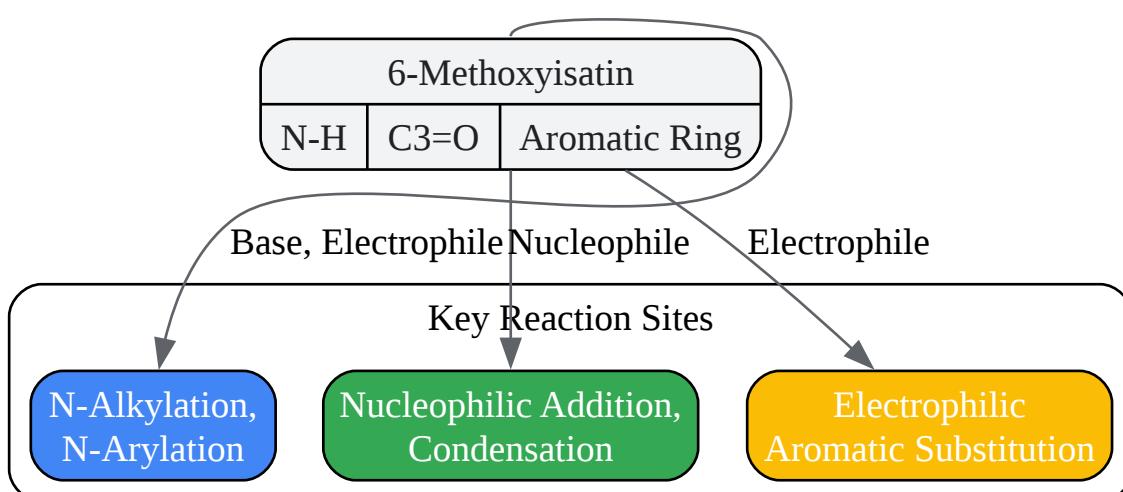
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Visualizations



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Caption: Synthetic routes to 6-methoxyisatin.



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Caption: Reactivity map of 6-methoxyisatin.

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